molecular formula C6H3ClF2O B2697509 2-Chloro-4,5-difluorophenol CAS No. 2267-98-3

2-Chloro-4,5-difluorophenol

Cat. No.: B2697509
CAS No.: 2267-98-3
M. Wt: 164.54
InChI Key: ZNQCRYUYKAQFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-difluorophenol is an organic compound with the molecular formula C6H3ClF2O It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the bromination of 2,4-difluoroaniline followed by a Sandmeyer reaction, Grignard reaction, and esterification . Another approach involves the chlorination of paranitrochlorobenzene to form dichloronitrobenzene, which is then treated with potassium fluoride to produce a fluorinated product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halogenating agents like chlorine and bromine, as well as catalysts for facilitating reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions could produce corresponding quinones or other oxidized products.

Scientific Research Applications

2-Chloro-4,5-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorophenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect enzyme activity, protein folding, and other biological processes. The specific pathways involved depend on the context of its application, such as in biochemical assays or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-difluorophenol is unique due to its specific halogenation pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-4,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCRYUYKAQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2267-98-3
Record name 2-chloro-4,5-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.